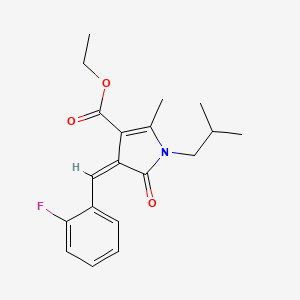![molecular formula C28H28N4O4S B11640292 N-[4-(acetylamino)phenyl]-2-{[3-cyano-4-(4-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11640292.png)
N-[4-(acetylamino)phenyl]-2-{[3-cyano-4-(4-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(乙酰氨基)苯基]-2-{[3-氰基-4-(4-乙氧基苯基)-5-羟基-4,6,7,8-四氢喹啉-2-基]硫代}乙酰胺是一种复杂的化合物,在各种科学领域都有潜在的应用。该化合物具有独特的结构,包括多个官能团,使其成为化学、生物学和医学领域研究人员感兴趣的课题。
准备方法
合成路线和反应条件
N-[4-(乙酰氨基)苯基]-2-{[3-氰基-4-(4-乙氧基苯基)-5-羟基-4,6,7,8-四氢喹啉-2-基]硫代}乙酰胺的合成通常涉及多步有机反应。该过程首先制备核心喹啉结构,然后引入氰基、乙氧基苯基和羟基。最后一步是乙酰化氨基和形成硫代乙酰胺键。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产量并降低成本。这可能包括使用自动化反应器,高通量筛选反应条件,以及开发高效的纯化技术。
化学反应分析
反应类型
N-[4-(乙酰氨基)苯基]-2-{[3-氰基-4-(4-乙氧基苯基)-5-羟基-4,6,7,8-四氢喹啉-2-基]硫代}乙酰胺可以进行各种化学反应,包括:
氧化: 羟基可以被氧化成酮或醛。
还原: 氰基可以被还原成胺。
取代: 乙氧基可以被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化锂铝等还原剂,以及用于取代反应的亲核试剂。反应条件通常涉及控制温度和 pH 值以确保所需的转化。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,羟基的氧化将产生酮或醛,而氰基的还原将产生胺。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为生物化学探针或抑制剂的潜力。
医学: 探索其在治疗各种疾病中的治疗潜力。
工业: 用于开发新材料或化学工艺。
作用机制
N-[4-(乙酰氨基)苯基]-2-{[3-氰基-4-(4-乙氧基苯基)-5-羟基-4,6,7,8-四氢喹啉-2-基]硫代}乙酰胺的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能会与酶或受体结合,调节其活性并导致下游效应。确切的分子靶点和途径可能会根据具体的应用和背景而有所不同。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种具有类似官能团的简单化合物,用于各种有机合成.
乙酰丙酮: 另一种相关的化合物,具有酮-烯醇互变异构,用于配位化学.
独特性
N-[4-(乙酰氨基)苯基]-2-{[3-氰基-4-(4-乙氧基苯基)-5-羟基-4,6,7,8-四氢喹啉-2-基]硫代}乙酰胺由于其复杂的结构和多个官能团的存在而具有独特性,这些官能团提供了广泛的化学反应性和潜在应用。这种复杂性使其区别于乙酰乙酸乙酯和乙酰丙酮等简单化合物。
属性
分子式 |
C28H28N4O4S |
|---|---|
分子量 |
516.6 g/mol |
IUPAC 名称 |
N-(4-acetamidophenyl)-2-[[3-cyano-4-(4-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H28N4O4S/c1-3-36-21-13-7-18(8-14-21)26-22(15-29)28(32-23-5-4-6-24(34)27(23)26)37-16-25(35)31-20-11-9-19(10-12-20)30-17(2)33/h7-14,26,32H,3-6,16H2,1-2H3,(H,30,33)(H,31,35) |
InChI 键 |
PCSYEOWFOIVSDV-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=C(C=C4)NC(=O)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11640214.png)
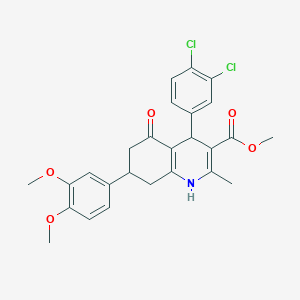
![4-{5-[(Z)-(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11640229.png)
![2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11640235.png)
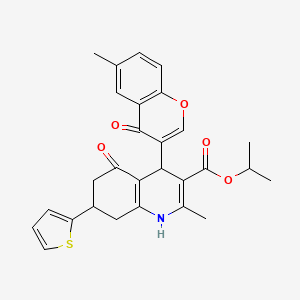
![3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640239.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640243.png)
![1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11640256.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11640274.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11640276.png)
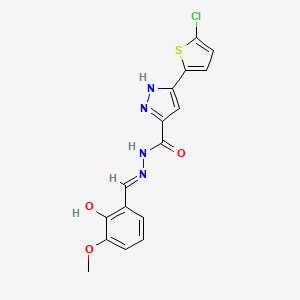
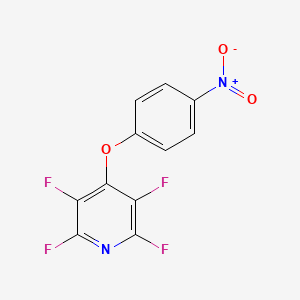
![2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640287.png)
